molecular formula C24H21N3O5S2 B2816307 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 440328-06-3

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2816307
CAS No.: 440328-06-3
M. Wt: 495.57
InChI Key: SPTHNLKLFVDWAB-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thienopyrimidine core, and an ethoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and N-bromosuccinimide for bromination . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The thienopyrimidine core can bind to nucleic acids or proteins, affecting cellular processes. Overall, the compound’s effects are mediated through a combination of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole moiety, thienopyrimidine core, and ethoxyphenylacetamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-2-30-17-6-4-16(5-7-17)25-21(28)13-34-24-26-18-9-10-33-22(18)23(29)27(24)12-15-3-8-19-20(11-15)32-14-31-19/h3-11H,2,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHNLKLFVDWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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